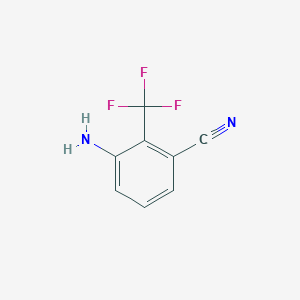

3-Amino-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

3-Amino-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2. It is a cyanated and trifluoromethylated derivative of aniline. This compound is known for its applications in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens like bicalutamide .

Vorbereitungsmethoden

The preparation of 3-Amino-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with trifluoromethyl fluorobenzene as the main material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution . The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, cuprous cyanide, liquid ammonia, and ethanol. This method is advantageous due to its simplicity, high yield (73-75%), and high purity of the final product (over 99%) .

Analyse Chemischer Reaktionen

3-Amino-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

Reduction: Reduction reactions can be performed using reducing agents like iron powder.

Substitution: The compound can undergo substitution reactions, particularly involving the amino and cyano groups. .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(trifluoromethyl)benzonitrile is widely used in scientific research, particularly in the synthesis of pharmaceuticals. It serves as a key intermediate in the production of bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer .

Wirkmechanismus

The mechanism of action of 3-Amino-2-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of bicalutamide, it contributes to the formation of the active compound that inhibits androgen receptors, thereby blocking the effects of androgens in the body .

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-(trifluoromethyl)benzonitrile can be compared to other similar compounds, such as:

4-Cyano-3-(trifluoromethyl)aniline: This compound is also a cyanated and trifluoromethylated derivative of aniline and serves as a starting material in the synthesis of bicalutamide.

3-(Trifluoromethyl)benzonitrile: This compound is used as a reference in various chemical determinations and has similar structural properties.

The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis, particularly in the production of antiandrogens and potential cancer treatments.

Biologische Aktivität

3-Amino-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group () enhances the lipophilicity of the molecule, facilitating its ability to penetrate biological membranes and interact with intracellular targets. The amino group () can engage in hydrogen bonding, while the nitrile group () may participate in covalent interactions with nucleophilic sites in proteins, potentially leading to enzyme inhibition .

Research indicates that this compound can act through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. The presence of the trifluoromethyl group contributes to increased binding affinity due to enhanced electronic interactions with the enzyme's active site .

- Receptor Binding : It exhibits potential as a receptor ligand, particularly in neurological pathways. The amino group allows for favorable interactions with receptor sites, enhancing its biological efficacy .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds often outperform conventional chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | 52.1 |

| Compound 8 | PACA2 | 22.4 | 52.1 |

| Doxorubicin | PACA2 | 52.1 | N/A |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MICs) against various pathogens, suggesting its utility in treating infections:

- Bacillus mycoides : MIC = 4.88 µg/mL

- Escherichia coli : MIC values comparable to standard antibiotics

- Candida albicans : Effective against fungal infections .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in optimizing the biological activity of trifluoromethyl-substituted benzonitriles. Modifications to the aniline moiety significantly influence potency and selectivity against target receptors or enzymes. For example, variations in halide substitutions on the aniline ring have led to enhanced metabolic stability and improved antagonistic activities at P2X3 receptors, which are implicated in pain signaling pathways .

Case Studies

- Neuropathic Pain Models : In animal models of neuropathic pain induced by nerve injury, compounds derived from this compound exhibited significant anti-nociceptive effects, improving mechanical withdrawal thresholds .

- Combination Therapies : Preclinical trials have suggested synergistic effects when used alongside established drugs, enhancing overall therapeutic efficacy against resistant cancer types .

Eigenschaften

IUPAC Name |

3-amino-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWQGXQVEHFTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.